
2-Acetyl-3-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3-hydroxybenzaldehyde is an organic compound with a molecular formula of C9H8O3. It is a derivative of benzaldehyde, featuring both an acetyl group and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the formylation of 2-acetylphenol using the Reimer-Tiemann reaction. This reaction typically employs chloroform and a strong base such as sodium hydroxide under reflux conditions to introduce the formyl group at the ortho position relative to the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-Acetyl-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-acetyl-3-hydroxybenzoic acid.
Reduction: Formation of 2-acetyl-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学的研究の応用
2-Acetyl-3-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
作用機序
The mechanism of action of 2-Acetyl-3-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
2-Hydroxybenzaldehyde: Lacks the acetyl group but shares the hydroxyl and aldehyde functionalities.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxyl group in a different position.
2-Acetylbenzaldehyde: Lacks the hydroxyl group but shares the acetyl and aldehyde functionalities.
Uniqueness: 2-Acetyl-3-hydroxybenzaldehyde is unique due to the presence of both the acetyl and hydroxyl groups on the benzene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities compared to its similar counterparts.
特性
分子式 |
C9H8O3 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
2-acetyl-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6(11)9-7(5-10)3-2-4-8(9)12/h2-5,12H,1H3 |
InChIキー |
OMVYLMUNJLDWQW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC=C1O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


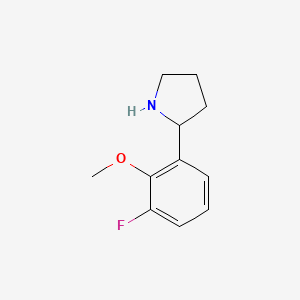

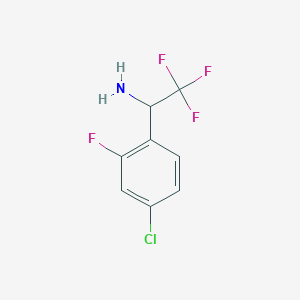
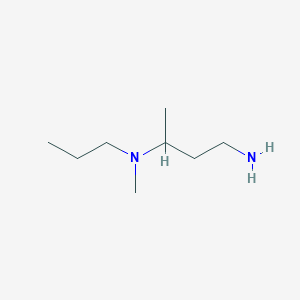
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)
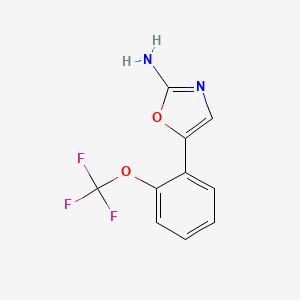
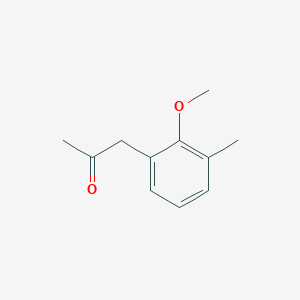
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)

![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)
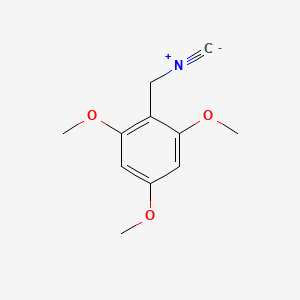

![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)
